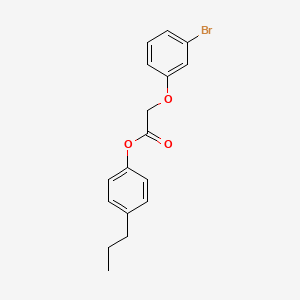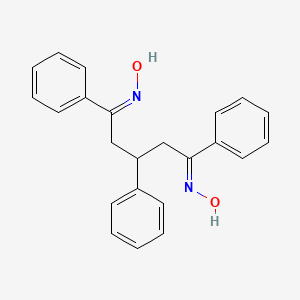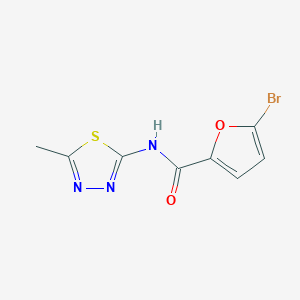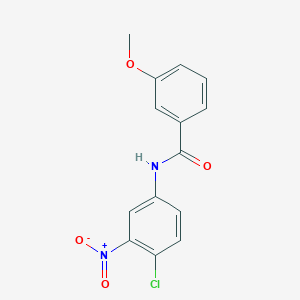
4-propylphenyl (3-bromophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of bromophenols, which are closely related to 4-propylphenyl (3-bromophenoxy)acetate, involves various methods, including oxidative addition by zinc under Barbier or Grignard conditions, leading to homoallylic alcohols (Lombardo et al., 2003). Another synthesis approach for similar bromophenol derivatives demonstrates their potential as inhibitors for various enzymes, highlighting the compound's versatility in organic synthesis (Çetin Bayrak et al., 2017).
Molecular Structure Analysis
Structural elucidation techniques such as NMR, IR, and MS are fundamental in understanding the molecular structure of 4-propylphenyl (3-bromophenoxy)acetate and its derivatives. For example, the structural analysis of natural bromophenols isolated from marine algae showed significant antioxidant activity, demonstrating the compound's potential bioactivity (Ke Li et al., 2007).
Chemical Reactions and Properties
4-Propylphenyl (3-bromophenoxy)acetate can undergo various chemical reactions, highlighting its reactivity and potential applications in synthetic chemistry. The facile synthesis and characterization of similar compounds, demonstrating their DNA binding, antioxidant, and enzyme inhibition properties, provide insights into the compound's chemical reactivity and interactions (F. Rasool et al., 2021).
Physical Properties Analysis
The physical properties of 4-propylphenyl (3-bromophenoxy)acetate, such as solubility, melting point, and boiling point, are crucial for its application in various organic synthesis processes. Studies on similar compounds provide valuable data on their thermal behavior, decomposition temperature, and crystalline structure, offering insights into the physical properties of 4-propylphenyl (3-bromophenoxy)acetate (Benjamin Y. Killam et al., 2022).
Eigenschaften
IUPAC Name |
(4-propylphenyl) 2-(3-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-2-4-13-7-9-15(10-8-13)21-17(19)12-20-16-6-3-5-14(18)11-16/h3,5-11H,2,4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRGOWXMBLGJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-methyl-5-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5658142.png)



![ethyl {2-[(3-methyl-4-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5658156.png)
![cis-3a-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5658164.png)


![2-[4-(trifluoroacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5658180.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]methanesulfonamide](/img/structure/B5658194.png)
![6-methyl-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5658199.png)
